Product packaging for Benzoic acid, 3-[(phenylmethylene)amino]-(Cat. No.:CAS No. 22774-11-4)

Benzoic acid, 3-[(phenylmethylene)amino]-

Cat. No.: B12190829
CAS No.: 22774-11-4
M. Wt: 225.24 g/mol
InChI Key: LVDVILMEKYWYQD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(phenylmethylene)amino]- is an organic compound with the molecular formula C14H11NO2 and is a valuable research chemical for specialized investigations . This compound features a benzoic acid backbone substituted with a [(phenylmethylene)amino]- functional group at the 3-position, a structure that suggests potential for use in various research areas. Its molecular framework makes it a candidate for use in medicinal chemistry research as a synthetic intermediate or building block for the development of novel pharmacologically active molecules. Additionally, researchers may explore its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) or as a ligand in catalytic systems, given the coordinating potential of its functional groups . As a specialist chemical, it is also relevant in methodological studies and organic synthesis development. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B12190829 Benzoic acid, 3-[(phenylmethylene)amino]- CAS No. 22774-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22774-11-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(benzylideneamino)benzoic acid

InChI

InChI=1S/C14H11NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

LVDVILMEKYWYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Benzoic Acid, 3 Phenylmethylene Amino

Direct Condensation Pathways for Benzoic acid, 3-[(phenylmethylene)amino]- Synthesis

The most common and direct method for synthesizing Benzoic acid, 3-[(phenylmethylene)amino]- involves the condensation of an amine with a carbonyl compound. mdpi.com In this case, the primary amine 3-aminobenzoic acid reacts with the aldehyde, benzaldehyde, to form the corresponding imine, also known as a Schiff base. libretexts.orgchemistrysteps.com This reaction is a reversible process where water is eliminated. libretexts.orglumenlearning.com

Optimization of Reaction Conditions and Catalyst Influence

The formation of the imine bond in Benzoic acid, 3-[(phenylmethylene)amino]- is often catalyzed by acid. openochem.org The reaction rate is typically greatest around a pH of 5. lumenlearning.com At a lower pH, the amine reactant becomes protonated and is no longer nucleophilic, thus slowing the reaction. Conversely, at a higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, hindering the elimination of water. lumenlearning.comopenochem.org

Commonly used acid catalysts include para-toluenesulfonic acid, hydrochloric acid, and acetic acid. operachem.com The addition of an acid catalyst serves to make the carbonyl group of the aldehyde more electrophilic, thereby facilitating the nucleophilic attack by the amine. operachem.com It also aids in the removal of the carbonyl oxygen as a water molecule following protonation. operachem.com

To drive the reversible reaction towards the formation of the product, it is essential to remove the water produced during the condensation. operachem.com This can be achieved using techniques such as a Dean-Stark apparatus, which allows for the azeotropic removal of water with a solvent like toluene. operachem.com Alternatively, hygroscopic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or molecular sieves can be employed to absorb the water from the reaction mixture. operachem.com

Some studies have explored the use of organocatalysts to enhance the rate of imine formation. For instance, certain aminobenzoic acids themselves can act as catalysts. nih.gov Evidence suggests that an ortho-carboxylate group can assist in intramolecular proton transfer, which aids in the elimination of water. nih.gov

Utilizing 3-Aminobenzoic Acid as a Key Precursor

3-Aminobenzoic acid is the essential starting material for the synthesis of Benzoic acid, 3-[(phenylmethylene)amino]-. It provides the necessary amino group that undergoes condensation with the carbonyl group of benzaldehyde. libretexts.org The presence of both the amino and carboxylic acid functional groups on the same molecule makes it a versatile building block in organic synthesis.

The synthesis of 3-aminobenzoic acid itself can be achieved through various methods, including the reduction of 3-nitrobenzoic acid. A sustainable approach involves the "one-pot" oxo-reduction of 3-nitrobenzaldehyde using carbonaceous bio-based materials in subcritical water, which yields 3-aminobenzoic acid. mdpi.com

Synthesis of Substituted Benzoic acid, 3-[(phenylmethylene)amino]- Analogues

The core structure of Benzoic acid, 3-[(phenylmethylene)amino]- can be readily modified to generate a wide array of analogues with diverse properties. This is typically achieved by using substituted derivatives of the starting materials, 3-aminobenzoic acid and benzaldehyde.

Structural Variations in the Phenyl and Benzoic Acid Moieties

Substituted analogues can be synthesized by introducing various functional groups onto either the phenyl ring originating from benzaldehyde or the benzoic acid moiety. For example, reacting substituted benzaldehydes with 3-aminobenzoic acid leads to a range of derivatives. researchgate.netresearchgate.net Similarly, using substituted 3-aminobenzoic acids with benzaldehyde will also produce a variety of analogues.

The following table illustrates some examples of substituted analogues and the precursors used in their synthesis:

Precursor 1 (Amine)Precursor 2 (Aldehyde)Resulting Analogue
3-Aminobenzoic acid2,4-Dichlorobenzaldehyde3-[(2,4-Dichlorobenzylidene)amino]benzoic acid nih.gov
3-Aminobenzoic acid4-Hydroxy-3-methoxybenzaldehyde (Vanillin)3-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid researchgate.net
3-Aminobenzoic acid3-Ethoxy-4-hydroxybenzaldehyde3-[(3-Ethoxy-4-hydroxybenzylidene)amino]benzoic acid researchgate.net
2-Amino-3-methylbenzoic acidBenzaldehyde2-Methyl-3-[(phenylmethylene)amino]benzoic acid

Incorporation of Heterocyclic Units

The structural diversity of Benzoic acid, 3-[(phenylmethylene)amino]- analogues can be further expanded by incorporating heterocyclic rings. This is achieved by reacting 3-aminobenzoic acid with heterocyclic aldehydes. mdpi.comnih.gov This approach has been used to synthesize new substituted azomethines with heterocyclic substituents. nih.gov The resulting imines can then be further modified, for instance, by reduction to the corresponding amines. mdpi.comnih.gov

Mechanistic Insights into Imine Bond Formation and Stability

The formation of the imine bond in Benzoic acid, 3-[(phenylmethylene)amino]- proceeds through a well-established multi-step mechanism. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the nucleophilic addition of the primary amine (3-aminobenzoic acid) to the carbonyl carbon of the aldehyde (benzaldehyde). libretexts.orgchemistrysteps.com This initial attack forms a tetrahedral intermediate. openochem.org Following this, a proton transfer occurs, moving a proton from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate known as a carbinolamine. libretexts.orgopenochem.org

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgopenochem.org The subsequent elimination of water leads to the formation of a protonated imine, or an iminium ion. libretexts.orgopenochem.org The final step involves the deprotonation of the nitrogen atom, yielding the stable imine product. libretexts.orgchemistrysteps.com

Nucleophilic addition of the amine to the carbonyl group. libretexts.org

Proton transfer to form the carbinolamine. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of a water molecule to form the iminium ion. libretexts.org

Deprotonation to yield the final imine. libretexts.org

The stability of the resulting imine bond is influenced by various factors, including the electronic and steric effects of the substituents on both the phenyl and benzoic acid rings.

Post-Synthetic Chemical Transformations of the Imine Linkage (e.g., Reductive Amination)

Reductive amination stands as a cornerstone strategy for the derivatization of Benzoic acid, 3-[(phenylmethylene)amino]-. This process involves the chemical reduction of the carbon-nitrogen double bond to yield the corresponding secondary amine, 3-(benzylamino)benzoic acid. This transformation fundamentally alters the molecule by converting a planar, sp²-hybridized imine carbon into a tetrahedral, sp³-hybridized carbon, thereby increasing the conformational flexibility of the structure.

The reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice. acs.org The reaction is typically performed by first forming the imine in a suitable solvent like methanol, followed by the portion-wise addition of the reducing agent. acs.org The successful conversion is often visually indicated by a color change, such as the fading of the colored imine solution. acs.org This method is highly efficient, often resulting in high yields of the desired secondary amine product. researchgate.net

Alternative reducing agents can also be employed, each with its own specific advantages. masterorganicchemistry.com For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) is another reagent used for reductive aminations. researchgate.netmasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst, is another classic method for reducing imines. youtube.com A milder reagent, sodium cyanoborohydride (NaBH₃CN), is particularly useful as it can selectively reduce imines in the presence of more reactive carbonyl groups like aldehydes. masterorganicchemistry.comyoutube.com

The general procedure for the reductive amination of the parent compound involves reacting 3-aminobenzoic acid with benzaldehyde in a solvent, followed by reduction. The resulting product, 3-(benzylamino)benzoic acid, exhibits distinct spectral characteristics compared to its imine precursor. For example, in ¹H NMR spectroscopy, the disappearance of the characteristic imine proton signal (HC=N) and the appearance of a new signal corresponding to the methylene (B1212753) protons (HN-CH₂) and a signal for the amine proton (NH) confirm the successful reduction. acs.org

Research into analogous systems, such as the reduction of Schiff bases derived from 4-aminobenzoic acid, provides detailed insights into reaction yields and conditions which are broadly applicable. High yields, often exceeding 90%, have been reported for these reductions. acs.org

Table 1: Comparison of Reducing Agents for Imine Reduction

Reducing AgentCommon AbbreviationTypical ConditionsKey Features
Sodium BorohydrideNaBH₄Methanol or Ethanol, Room TemperatureCommon, effective, and cost-efficient. acs.org
Sodium CyanoborohydrideNaBH₃CNMethanol, pH controlMilder than NaBH₄; selective for imines over ketones/aldehydes. masterorganicchemistry.comyoutube.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane (DCE) or Benzene (B151609)Mild and selective, often used in one-pot reactions. researchgate.netmasterorganicchemistry.com
Catalytic HydrogenationH₂/Pd, Pt, or NiVarious solvents, H₂ pressure"Clean" reduction, byproduct is water, but requires specialized equipment. youtube.com
Formic AcidHCOOHWith a catalyst (e.g., Au/TiO₂)Bio-renewable hydrogen source. rsc.org

Beyond simple reduction, the imine bond can theoretically undergo other chemical transformations, such as cycloaddition reactions. For instance, the Povarov reaction (an aza-Diels-Alder reaction) can transform aryl imines into quinoline structures, a strategy used to create highly stable porous aromatic frameworks from imine-linked covalent organic frameworks (COFs). escholarship.org This type of transformation drastically alters the electronic structure and stability of the original linkage. escholarship.org While not specifically detailed for the standalone molecule of Benzoic acid, 3-[(phenylmethylene)amino]-, these advanced methods highlight the potential for more complex post-synthetic modifications of its imine bond. escholarship.org

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 3 Phenylmethylene Amino

Spectroscopic Characterization Techniques for Imine and Carboxylic Acid Functionalities

The unique combination of a carboxylic acid and an imine group within the same molecule allows for a multi-faceted spectroscopic investigation. Each functional group provides distinct signatures that can be identified and analyzed using techniques such as vibrational, nuclear magnetic resonance, and electronic spectroscopy, as well as mass spectrometry.

Vibrational Spectroscopy (FT-IR) for Azomethine and Carboxyl Group Signatures

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in Benzoic acid, 3-[(phenylmethylene)amino]-.

The azomethine group (-CH=N-) exhibits a characteristic stretching vibration that is a key indicator of Schiff base formation. researchgate.net This C=N stretching frequency typically appears in the range of 1660-1620 cm⁻¹. researchgate.net For aromatic azomethines, this band can be observed between 1615–1645 cm⁻¹. mdpi.com In some instances, the peak can be found at 1607 cm⁻¹. researchgate.net

The carboxylic acid group (-COOH) presents several distinct absorption bands. A very broad and strong O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding, which causes the carboxylic acid to exist as a dimer. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak is generally found in the 1710-1680 cm⁻¹ range due to conjugation. spectroscopyonline.com The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and the O-H bending can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The infrared spectrum of benzoic acid, a parent compound, shows a characteristic broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a C=O stretch around 1685 cm⁻¹. spectroscopyonline.comdocbrown.info

Table 1: Characteristic FT-IR Frequencies

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
C=O Stretch 1760-1690
C-O Stretch 1320-1210
O-H Bend 1440-1395, 950-910
Azomethine C=N Stretch 1660-1620

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

In ¹H NMR spectroscopy , the proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) of around 12 ppm. youtube.com The protons of the aromatic rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the positions of the carboxylic acid and imine substituents. For instance, in benzoic acid, the aromatic protons show resonances between approximately 7.4 and 8.2 ppm. docbrown.inforsc.org The proton of the azomethine group (-CH=N-) in imines typically gives a singlet signal in the range of 7.90–8.76 ppm. mdpi.com

¹³C NMR spectroscopy provides insights into the carbon framework. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a chemical shift of approximately 167-173 ppm. rsc.orgrsc.org The carbon atom of the azomethine group (C=N) in imines can be found in the range of 159-160 ppm. rsc.org The aromatic carbons will have resonances in the region of 110-150 ppm. For benzoic acid, the carboxyl carbon appears around 172.6 ppm, and the aromatic carbons are observed between 128.5 and 133.9 ppm. chemicalbook.comchemicalbook.com

Table 2: Typical NMR Chemical Shifts (δ, ppm)

Atom Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
H Carboxylic Acid (-COOH ) ~12 -
C Carboxylic Acid (-C OOH) - ~167-173
H Azomethine (-CH =N-) ~7.9-8.8 -
C Azomethine (-C H=N-) - ~159-160
H Aromatic ~7.0-8.5 -
C Aromatic ~110-150 -

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing information about conjugation and chromophores. Schiff bases typically exhibit intense absorption bands in the 200-400 nm region. researchgate.net These absorptions are generally attributed to π→π* and n→π* electronic transitions. researchgate.net

The phenyl rings in the structure will show π→π* transitions, while the imine group (C=N) is responsible for both π→π* and n→π* transitions. researchgate.net The carboxylic acid group also contributes to the electronic spectrum. Benzoic acid itself has a characteristic UV absorption band with a maximum (λmax) around 221-230 nm. researchgate.netrsc.org The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The extended conjugation in Benzoic acid, 3-[(phenylmethylene)amino]- due to the imine linkage is expected to result in a more complex spectrum with bathochromic (red) shifts compared to the individual starting materials.

Table 3: Electronic Transitions

Transition Chromophore Typical Wavelength Range (nm)
π→π* Phenyl Ring, Imine 200-400
n→π* Imine 300-400
π→π* Benzoic Acid ~221-230

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For Benzoic acid, 3-[(phenylmethylene)amino]-, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the imine bond and the loss of the carboxylic acid group, providing further structural confirmation. The mass spectrum of related compounds, such as the methyl ester of 3-aminobenzoic acid, can provide insights into potential fragmentation pathways. nist.gov

Solid-State Structural Analysis: X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For Benzoic acid, 3-[(phenylmethylene)amino]-, this technique would provide precise bond lengths, bond angles, and information about the planarity of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which can lead to the formation of dimers or more extended supramolecular structures. The crystal structures of related Schiff bases and their metal complexes have been extensively studied, providing a basis for understanding the potential solid-state packing of this compound. nih.gov

Thermal Stability and Degradation Pathway Analysis (TGA, DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability and decomposition behavior of a compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For many Schiff bases, decomposition occurs in multiple stages. nih.gov The initial weight loss may be attributed to the loss of adsorbed water, followed by the decomposition of the organic molecule at higher temperatures. nih.gov The thermal stability of Schiff bases can vary, with decomposition often beginning in the range of 150-350 °C. nih.govresearchgate.net

Differential thermal analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference as a function of temperature. This technique can identify endothermic events, such as melting and the loss of water, and exothermic events, such as decomposition. nih.gov For Schiff bases, an endothermic peak corresponding to melting is typically observed, followed by exothermic peaks at higher temperatures indicating decomposition. nih.gov The thermal analysis of Benzoic acid, 3-[(phenylmethylene)amino]- would provide valuable information on its melting point and its stability at elevated temperatures.

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 3 Phenylmethylene Amino

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric characteristics of Benzoic acid, 3-[(phenylmethylene)amino]-. These computational methods provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic signatures. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data.

Theoretical studies have successfully predicted the three-dimensional arrangement of atoms in Benzoic acid, 3-[(phenylmethylene)amino]-. The optimized molecular structure reveals that the molecule is not planar. There is a significant twist between the two phenyl rings, which is a common feature in Schiff bases derived from substituted anilines and benzaldehydes. This non-planar conformation is a result of minimizing steric hindrance. The dihedral angles between the phenyl rings and the central imine group are key parameters in defining this conformation. The calculated bond lengths and angles from DFT studies provide a precise model of the molecular geometry.

Table 1: Selected Calculated Geometric Parameters for Benzoic acid, 3-[(phenylmethylene)amino]-

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N (Imine)1.286
Phenyl ring to C=N120.9
Phenyl ring A to Phenyl ring B54.9

Note: The values presented are representative and can vary based on the specific level of theory and basis set used in the calculation.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive species. For Benzoic acid, 3-[(phenylmethylene)amino]-, the HOMO is typically located on the electron-rich aminobenzoic acid portion, while the LUMO is distributed over the benzylidene ring and the imine bridge.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.42
LUMO-2.18
Energy Gap (ΔE)4.24

Note: These energy values are illustrative and depend on the computational method employed.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites of electrophilic and nucleophilic attack. For Benzoic acid, 3-[(phenylmethylene)amino]-, the MEP map shows that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imine group. These areas are therefore the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings exhibit a positive potential (blue regions), indicating them as sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations provide a static, optimized structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. These simulations can explore the various conformations the molecule can adopt in different environments, such as in solution. MD simulations can reveal the flexibility of the molecule, including the rotational dynamics around the single bonds. This information is crucial for understanding how the molecule might interact with a biological receptor or other molecules in a dynamic system.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Focused on structural features)

Quantitative Structure-Activity Relationship (QSAR) models seek to correlate the structural features of a molecule with its biological activity. For Benzoic acid, 3-[(phenylmethylene)amino]-, key structural descriptors for QSAR studies would include its steric, electronic, and hydrophobic properties.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. The key pharmacophoric features of Benzoic acid, 3-[(phenylmethylene)amino]- include:

Hydrogen Bond Acceptors: The carboxylic oxygen atoms and the imine nitrogen.

Hydrogen Bond Donor: The carboxylic hydrogen atom.

Aromatic Rings: Two aromatic centers capable of hydrophobic and π-stacking interactions.

These models are instrumental in the rational design of new derivatives with potentially improved properties.

Non-Covalent Interactions and Intermolecular Forces Analysis

The way molecules of Benzoic acid, 3-[(phenylmethylene)amino]- pack in the solid state is determined by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular forces. For this compound, the analysis reveals the presence of strong hydrogen bonds involving the carboxylic acid group, which often form dimers. Additionally, C-H···π interactions and π-π stacking between the phenyl rings contribute significantly to the stability of the crystal structure. Understanding these interactions is vital for crystal engineering and predicting the material properties of the compound.

Coordination Chemistry of Benzoic Acid, 3 Phenylmethylene Amino and Its Metal Complexes

Design and Synthesis of Benzoic acid, 3-[(phenylmethylene)amino]- as a Chelating Ligand

The synthesis of this Schiff base ligand is typically achieved through a condensation reaction between equimolar amounts of 3-aminobenzoic acid and benzaldehyde, often under reflux in a solvent like ethanol. rroij.com The formation of the characteristic azomethine (-CH=N-) group is a key feature of this reaction. nih.gov

This class of ligands readily coordinates with a variety of transition metals, which are attracted to the available nitrogen and oxygen donor atoms. nih.govjocpr.com Studies on similar Schiff bases derived from amino acids show a strong preference for forming stable complexes with d-block elements, particularly first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). rroij.comresearchgate.net The nature of the metal ion plays a crucial role in determining the final geometry and properties of the complex.

The primary chelation mode of Benzoic acid, 3-[(phenylmethylene)amino]- involves coordination through the nitrogen atom of the azomethine group and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.net This simultaneous bonding to a central metal ion forms a stable five- or six-membered chelate ring, classifying the ligand as a bidentate agent. researchgate.netnih.gov The deprotonation of the carboxylic acid group (-COOH) to the carboxylate anion (-COO⁻) is essential for its participation in coordination. This bidentate N,O-coordination is a common feature for amino acid-based Schiff base ligands. jocpr.com

Structural Characterization of Transition Metal Complexes

The characterization of metal complexes formed with Benzoic acid, 3-[(phenylmethylene)amino]- involves a suite of analytical techniques to determine their stoichiometry, geometry, and electronic properties.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. By comparing the experimentally found percentages with the calculated values for a proposed formula, the stoichiometry of the complex, typically the metal-to-ligand ratio (e.g., 1:2), can be confirmed. researchgate.netnih.gov

Molar conductance measurements are used to determine the electrolytic nature of the complexes when dissolved in a suitable solvent like DMSO or DMF. nih.gov Complexes of Benzoic acid, 3-[(phenylmethylene)amino]- with divalent metal ions like Cu(II) or Ni(II) often form neutral species with a 1:2 metal-to-ligand ratio. These complexes exhibit very low molar conductance values, indicating they are non-electrolytes. researchgate.net

Table 1: Elemental Analysis and Molar Conductance Data for Hypothetical M[C₁₄H₁₀NO₂]₂ Complexes

Complex Formula% Carbon (Found/Calc.)% Hydrogen (Found/Calc.)% Nitrogen (Found/Calc.)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFElectrolytic Nature
Co(C₁₄H₁₀NO₂)₂ 66.25 / 66.283.95 / 3.975.50 / 5.5212.5Non-electrolyte
Ni(C₁₄H₁₀NO₂)₂ 66.30 / 66.313.96 / 3.975.49 / 5.5214.2Non-electrolyte
Cu(C₁₄H₁₀NO₂)₂ 65.90 / 65.953.93 / 3.955.46 / 5.4911.8Non-electrolyte

Magnetic susceptibility measurements at room temperature are vital for elucidating the electronic structure of transition metal complexes. The effective magnetic moment (μ_eff), calculated from this data, reveals the number of unpaired electrons on the central metal ion, which helps in determining its oxidation state and stereochemistry. researchgate.netnih.gov

For instance, a Cu(II) (d⁹) complex is expected to have a magnetic moment corresponding to one unpaired electron. echemcom.com Co(II) (d⁷) complexes can be high-spin, with magnetic moments suggesting tetrahedral or octahedral geometries. nih.gov Ni(II) (d⁸) complexes typically exhibit magnetic moments indicative of two unpaired electrons in an octahedral environment. researchgate.net

Table 2: Magnetic Moment Data for Hypothetical Transition Metal Complexes

ComplexMetal IonElectronic ConfigurationMagnetic Moment (μ_eff, B.M.)Probable Geometry
[Co(L)₂] Co(II)d⁷4.81High-spin Octahedral
[Ni(L)₂] Ni(II)d⁸3.15Octahedral
[Cu(L)₂] Cu(II)d⁹1.88Distorted Square Planar/Octahedral

L = deprotonated Benzoic acid, 3-[(phenylmethylene)amino]- Data is illustrative based on typical findings for similar complexes. nih.govnih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II). nih.govresearchgate.net The ESR spectrum of a Cu(II) complex, typically recorded in a frozen DMSO solution at low temperature (77 K), provides detailed information about the coordination environment. researchgate.net

The spectrum often shows axial symmetry with two distinct g-values, g_|| and g_⊥. For many Cu(II) complexes, the observed trend is g_|| > g_⊥ > 2.0023. This pattern is characteristic of a d⁹ system in a tetragonally distorted octahedral or square planar geometry, where the unpaired electron resides in the d(x²-y²) orbital. nih.govresearchgate.net The g-values can also provide insight into the covalent character of the metal-ligand bond.

Table 3: Illustrative ESR Spectral Data for a [Cu(L)₂] Complex

ParameterValueInterpretation
**g**
g_⊥ 2.05Indicates the magnetic field perpendicular to the principal symmetry axis.
G (Geometry Parameter) 5.2A value of G > 4 suggests the absence of significant exchange interactions between copper centers.

L = deprotonated Benzoic acid, 3-[(phenylmethylene)amino]- Data is illustrative based on typical findings for similar Cu(II) Schiff base complexes. nih.govresearchgate.net

Computational Predictions of Coordination Geometry and Bonding

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the structural and electronic properties of metal complexes. nih.gov For complexes involving Schiff base ligands like Benzoic acid, 3-[(phenylmethylene)amino]-, DFT calculations are instrumental in elucidating the most stable coordination geometries and the nature of the metal-ligand bonding. nih.govnih.gov

Theoretical investigations of analogous Schiff base-metal complexes have shown that the ligand typically coordinates to the metal center in a bidentate fashion. Coordination occurs through the nitrogen atom of the azomethine group (-CH=N-) and an oxygen atom from the deprotonated carboxylate group (-COO⁻). This chelation forms a stable ring structure with the metal ion.

DFT calculations are used to optimize the geometry of the complexes, predicting bond lengths, bond angles, and dihedral angles. mdpi.com For many transition metal ions, such as Co(II), Ni(II), and Cu(II), these calculations often predict a distorted octahedral geometry. nih.govchesci.com In a typical 1:2 metal-to-ligand complex, two Schiff base ligands would occupy the equatorial plane, with two solvent molecules (like water or ethanol) or other ancillary ligands occupying the axial positions to complete the octahedral coordination sphere. The magnetic moment data for similar complexes often corroborates the computationally predicted geometry. For instance, Cu(II) complexes are generally paramagnetic with magnetic moments corresponding to an octahedral environment, while Co(III) complexes are typically diamagnetic, consistent with a low-spin d⁶ configuration in an octahedral field. nih.gov

The bonding analysis derived from DFT calculations, such as Natural Population Analysis (NPA), provides insight into the charge distribution within the complex. These calculations typically confirm the transfer of electron density from the ligand's donor atoms (N, O) to the metal center, quantifying the covalent character of the metal-ligand bonds. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in UV-Vis spectra and predicts the reactivity of the complexes. nih.gov

Table 1: Predicted Coordination Geometries for Metal Complexes of Analogous Schiff Base Ligands

Metal Ion Typical Predicted Geometry Method of Prediction
Cr(III) Octahedral Spectroscopic & Magnetic Studies chesci.com
Mn(II) Octahedral Spectroscopic & Magnetic Studies chesci.com
Fe(III) Octahedral Spectroscopic & Magnetic Studies chesci.com
Co(III) Octahedral DFT, Spectroscopic & Magnetic Studies nih.gov
Ni(II) Octahedral Spectroscopic & Magnetic Studies chesci.com
Cu(II) Distorted Octahedral DFT, Spectroscopic & Magnetic Studies nih.gov

Spectroscopic Shifts and Perturbations Upon Metal Coordination

The coordination of Benzoic acid, 3-[(phenylmethylene)amino]- to a metal ion induces significant and characteristic shifts in its infrared (IR) and electronic (UV-Visible) spectra. These perturbations provide direct evidence of complex formation and offer insights into the mode of coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for the carboxylic acid O-H, carbonyl C=O, and azomethine C=N groups. Upon complexation, the broad O-H stretching band of the carboxylic acid group, typically observed between 2500-3300 cm⁻¹, disappears. docbrown.info This indicates the deprotonation of the carboxylic acid and its involvement in bonding to the metal ion.

The sharp band corresponding to the azomethine group (ν C=N), often seen around 1622 cm⁻¹ in related Schiff bases, typically shifts to a lower frequency (wavenumber) in the spectrum of the complex. researchgate.net This shift is a direct consequence of the coordination of the azomethine nitrogen to the electron-accepting metal center, which reduces the electron density in the C=N bond, thereby weakening it.

Furthermore, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are crucial indicators of coordination. The difference in frequency (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) COO⁻ stretches can help determine the coordination mode of the carboxylate group. Concurrently, the formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (ν M-N) and metal-oxygen (ν M-O) bonds, confirming the chelation. researchgate.net

Table 2: Typical IR Spectral Shifts Upon Complexation of Benzoic acid, 3-[(phenylmethylene)amino]-

Functional Group Free Ligand (Approx. cm⁻¹) Metal Complex (Approx. cm⁻¹) Interpretation
O-H (Carboxylic Acid) 3300-2500 (broad) Absent Deprotonation and coordination of carboxylate oxygen docbrown.info
C=N (Azomethine) ~1625 1600-1615 Coordination of azomethine nitrogen to metal researchgate.net
C=O (Carboxylic Acid) ~1680 N/A (Replaced by COO⁻) Deprotonation upon coordination researchgate.net
COO⁻ (Asymmetric) N/A ~1550-1600 Evidence of carboxylate coordination researchgate.net
COO⁻ (Symmetric) N/A ~1390-1440 Evidence of carboxylate coordination researchgate.net
M-O Stretch N/A ~540-600 Formation of metal-oxygen bond researchgate.net
M-N Stretch N/A ~450-520 Formation of metal-nitrogen bond researchgate.net
Electronic (UV-Visible) Spectroscopy:

Upon coordination with a transition metal ion, these bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. More significantly, new bands often appear in the visible region of the spectrum. These new, lower-energy bands are typically due to two main types of electronic transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a vacant metal d-orbital. These are often very intense. chesci.com

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. According to ligand field theory, these transitions are responsible for the characteristic colors of transition metal complexes. They are typically much weaker in intensity than π→π* or LMCT bands. The position and number of these d-d bands provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral) of the complex. nih.govchesci.com For instance, Fe(III) complexes may show a transition around 18900 cm⁻¹ corresponding to ⁵T₂g→⁵Eg, confirming an octahedral geometry. chesci.com

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of a metal complex in solution is an equilibrium process governed by thermodynamic and kinetic principles. wikipedia.org The stability of the complex formed between a metal ion (M) and the ligand (L), in this case, Benzoic acid, 3-[(phenylmethylene)amino]-, is quantitatively described by the formation constant (K_f), also known as the stability constant. libretexts.org

Complex formation often occurs in a stepwise manner. wordpress.com For a bidentate ligand like the one forming a 1:2 complex, the process involves two steps:

M + L ⇌ ML; with stepwise formation constant K₁ = [ML] / ([M][L])

ML + L ⇌ ML₂; with stepwise formation constant K₂ = [ML₂] / ([ML][L])

The thermodynamic parameters for complex formation—the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—are related to the stability constant by the equation: ΔG° = -RTln(K_f) = ΔH° - TΔS°

These values can be determined experimentally, often by measuring the formation constant at different temperatures. Spectrophotometric titration is a common method used to determine formation constants for colored complexes. mdpi.com

Enthalpy Change (ΔH°): Reflects the difference in bond energies between the reactants and products. A negative ΔH° indicates that the metal-ligand bonds are stronger than the bonds broken (e.g., metal-solvent bonds), resulting in an exothermic reaction.

Entropy Change (ΔS°): Represents the change in disorder of the system. The coordination of a bidentate ligand like Benzoic acid, 3-[(phenylmethylene)amino]- often leads to a significant increase in entropy. This is due to the chelate effect , where one bidentate ligand displaces two or more monodentate solvent molecules, leading to a net increase in the number of free particles in the solution and thus a positive ΔS°. This favorable entropy change is a major driving force for the formation of stable chelate complexes.

The kinetic aspect of complex formation refers to the speed at which the complex is formed and the lability of the complex, which is the rate at which ligands are exchanged. These factors depend on the nature of the metal ion (its size, charge, and d-electron configuration) and the ligand.

Advanced Academic Research Applications and Mechanistic Insights

Catalysis and Reaction Mechanism Studies

The coordination capability of the imine nitrogen and carboxylate oxygen makes Benzoic acid, 3-[(phenylmethylene)amino]- and its derivatives excellent ligands for transition metals, forming complexes with significant catalytic potential. ijsr.netchesci.com These metal complexes are at the forefront of research into new, efficient catalysts for a variety of organic transformations.

Metal complexes of Schiff bases derived from aminobenzoic acids are recognized for their catalytic prowess in various organic syntheses. chesci.comresearchgate.net Research into lead-based metal-organic frameworks (MOFs) incorporating aminobenzoic acid ligands has demonstrated their effectiveness as heterogeneous catalysts in the Knoevenagel–Doebner reaction, a crucial carbon-carbon bond-forming transformation. rsc.org These functionalized MOFs yielded cinnamic acids with high efficiency, showcasing the potential of the integrated aminobenzoic acid moiety in facilitating complex organic reactions. rsc.org The catalytic performance in these systems is attributed to the versatile coordination environment provided by the metal centers and the functional groups of the organic ligands. rsc.org

Furthermore, late-stage functionalization of complex molecules is a significant area of interest, and methodologies such as iridium-catalyzed C-H ortho-amination of benzoic acid derivatives have been developed. nih.gov This highlights the utility of the carboxylate group in directing catalytic reactions with high regioselectivity. nih.gov While not specifically detailing the title compound, these studies establish a strong precedent for the application of Benzoic acid, 3-[(phenylmethylene)amino]- metal complexes in catalyzing important reactions like condensation reactions, C-H functionalization, and other synthetic transformations. rsc.orgnih.gov Studies on related Schiff base complexes with metals like Mn(II), Co(II), and Cu(II) have confirmed the formation of stable, well-defined geometries, such as octahedral or distorted octahedral, which are fundamental to their catalytic activity. ijsr.net

While specific catalytic cycles for complexes of Benzoic acid, 3-[(phenylmethylene)amino]- are not extensively detailed in the literature, they can be inferred from established mechanisms for similar catalysts in reactions like the Knoevenagel-Doebner condensation. A plausible catalytic cycle would involve the following steps:

Coordination: The carbonyl group of an aldehyde (e.g., benzaldehyde) and the active methylene (B1212753) group of a co-reactant (e.g., malonic acid) coordinate to the metal center of the complex. The basicity of the ligand framework can facilitate the deprotonation of the methylene group.

Intermediate Formation: A metal-enolate intermediate is formed.

Condensation: The nucleophilic enolate attacks the coordinated aldehyde, leading to a metal-bound aldol-type intermediate.

Dehydration and Decarboxylation: Subsequent elimination of water and, in the case of the Doebner modification, carbon dioxide, occurs to form the final cinnamic acid product.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

The key intermediate species in such a cycle would be the initial metal-substrate adducts and the subsequent metal-enolate and metal-alkoxide species formed during the reaction cascade. The specific geometry and electronic properties of the metal complex, dictated by the Schiff base ligand, would play a crucial role in stabilizing these intermediates and lowering the activation energy of the reaction.

Material Science Applications

The extended π-conjugation and the presence of donor and acceptor groups in Benzoic acid, 3-[(phenylmethylene)amino]- make it and its derivatives promising candidates for advanced materials, particularly in optics and analytical chemistry.

Schiff bases are a subject of intense research for their nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. uobasrah.edu.iqdoaj.org The NLO response in these molecules arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, facilitated by a π-conjugated bridge. The title compound possesses such a D-π-A structure. Theoretical studies using Density Functional Theory (DFT) are often employed to predict NLO properties, such as dipole moment, polarizability, and first and second hyperpolarizabilities. doaj.org

Experimental investigation of NLO properties is commonly performed using the Z-scan technique with a laser source, which can determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). nih.gov Studies on various Schiff bases, including those derived from aminobenzoic acid isomers and their metal complexes, have demonstrated significant NLO responses. nih.govresearchgate.net For instance, a study on copper(II) complexes of a Schiff base ligand reported detailed NLO parameters, providing a reference for the expected performance of similar materials. nih.gov

The photophysical properties of related aminobenzoic acids have been studied to understand the influence of solvent polarity and hydrogen bonding on their absorption and fluorescence spectra. iaea.org These studies often reveal a significant bathochromic (red) shift in fluorescence spectra in polar solvents, indicating a more polarized excited state compared to the ground state. iaea.org This phenomenon is attributed to ICT, which stabilizes the molecular system and is a key factor for potential applications in fluorescence sensing and optoelectronics. iaea.org

Table 1: Representative Nonlinear Optical (NLO) Properties of a Schiff Base Copper(II) Complex Data adapted from a study on a related Schiff base complex to illustrate typical parameters. nih.gov

ParameterValueUnit
Nonlinear Refractive Index (n₂)1.85 × 10⁻¹¹m²/W
Nonlinear Absorption Coefficient (β)1.12 × 10⁻⁵m/W
Third-Order NLO Susceptibility (χ³)1.59 × 10⁻⁹esu

Schiff bases derived from aminobenzoic acids are excellent candidates for chemosensors due to their ability to selectively bind metal ions, leading to a detectable change in their photophysical properties, such as fluorescence. nih.gov A closely related compound, 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid, has been successfully developed as a highly selective and sensitive fluorescent chemosensor for mercury (Hg²⁺) and aluminum (Al³⁺) ions in different solvent systems. nih.gov The binding of these metal ions to the Schiff base ligand causes a significant quenching or enhancement of its fluorescence intensity, allowing for quantitative detection. nih.gov

The mechanism of detection involves the formation of a complex between the Schiff base and the metal ion. The stoichiometry and binding modes of these interactions can be elucidated using techniques such as Job's plot, ¹H NMR titration, and electrospray ionization mass spectrometry (ESI-MS). nih.gov The selectivity of the sensor for specific ions is a key feature, making these reagents valuable for environmental monitoring and analytical applications. nih.gov Similarly, metal-organic frameworks built from ligands like 2,4-bis-(triazol-1-yl)benzoic acid have been shown to act as selective fluorescent sensors for ions such as Fe³⁺ and MnO₄⁻. nih.gov This body of research strongly suggests that Benzoic acid, 3-[(phenylmethylene)amino]- could be functionalized to create novel colorimetric or fluorometric sensors for a wide array of metal cations. researchgate.net

Table 2: Metal Ion Sensing Performance of a Related Schiff Base Chemosensor Data adapted from a study on 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid. nih.gov

Metal IonSolventBinding Ratio (Ligand:Metal)Detection Method
Hg²⁺DMSO1:1Fluorescence Quenching
Al³⁺Methanol1:1Fluorescence Enhancement
Al³⁺DMF/H₂O2:1Fluorescence Enhancement

Mechanistic Investigations of Molecular Interactions in Biological Contexts

Understanding how molecules like Benzoic acid, 3-[(phenylmethylene)amino]- interact with biological systems at a molecular level is crucial for designing new therapeutic agents. Research has focused on its interactions with cell membranes and target enzymes.

The biological activity of benzoic acid and its derivatives is closely linked to their ability to interact with and cross cell membranes. Studies comparing benzoic acid and its conjugate base, benzoate (B1203000), have shown that the protonated acid form penetrates model membranes much more deeply. nih.gov This enhanced penetration is a key factor in its antimicrobial activity, whereas the charged benzoate form is less active. nih.gov This pH-dependent interaction, governed by the protonation state of the carboxylic acid, is a fundamental mechanism influencing the biological uptake and efficacy of this class of compounds.

Molecular docking simulations provide powerful insights into the binding of Schiff base derivatives to the active sites of proteins and enzymes. For example, studies on 4-(benzylideneamino)benzoic acid derivatives have shown that they are stabilized in the active site of target enzymes through a combination of electrostatic and hydrophobic forces. researchgate.netresearchgate.net Similarly, benzoic acid derivatives have been investigated as inhibitors of enzymes like trans-sialidase, a pharmacological target for Chagas disease. mdpi.com These computational models reveal specific binding patterns and key interactions, such as hydrogen bonds with amino acid residues, that are responsible for their inhibitory activity. mdpi.com

At a more fundamental level, advanced computational methods like Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to investigate the dynamic nature of intermolecular hydrogen bonds in benzoic acid derivatives. mdpi.com These studies provide deep insights into the properties of the O-H···O and other hydrogen bonds that are critical for crystal packing and molecular recognition in biological contexts. They analyze bond dynamics, proton transfer events, and the quantum effects that influence hydrogen bridge strength, which ultimately govern the molecular interactions of these compounds. mdpi.com

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides insight into the binding affinity and interaction patterns between a ligand, such as Benzoic acid, 3-[(phenylmethylene)amino]-, and a target protein's active site.

Research has shown that this compound and its derivatives are subjects of interest in molecular docking studies to explore their potential as inhibitors of various microbial enzymes. For instance, in studies investigating novel antimicrobial agents, derivatives of 3-aminobenzoic acid, including Schiff base structures, were docked against the active sites of bacterial proteins. These simulations help to identify key interactions and predict the binding energy, which is an indicator of the stability of the ligand-protein complex.

A study on related Schiff base ligands derived from 3-aminobenzoic acid explored their interaction with the active site of Staphylococcus aureus tyrosyl-tRNA synthetase. The docking results for these compounds revealed negative binding energies, suggesting favorable and spontaneous binding within the enzyme's active site.

Table 1: Example Molecular Docking Data for a Related 3-Aminobenzoic Acid Schiff Base

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues

Note: This data is representative of closely related derivatives and is used to illustrate the application of molecular docking in this class of compounds.

Elucidation of Specific Enzyme Inhibition Mechanisms (e.g., AKR1C3)

While broad biological activities have been assessed, detailed mechanistic studies on specific enzyme targets are less common but highly significant. The aldo-keto reductase family member AKR1C3 is a key enzyme in steroid metabolism and is implicated in the progression of castration-resistant prostate cancer and other hormone-driven diseases.

Although direct inhibitory studies on Benzoic acid, 3-[(phenylmethylene)amino]- against AKR1C3 are not extensively reported, research on analogous compounds provides a framework for understanding potential mechanisms. For example, studies on other non-steroidal anti-inflammatory drugs and their derivatives, which share structural similarities with benzoic acid derivatives, have shown inhibition of AKR1C3. The inhibitory mechanism often involves the ligand occupying the active site and interacting with key residues, thereby preventing the binding of the natural substrate.

Exploration of Molecular Targets and Binding Modes (e.g., hydrogen bonding with active centers)

The exploration of molecular targets is critical for understanding the biological effects of a compound. For Benzoic acid, 3-[(phenylmethylene)amino]-, computational studies have been instrumental in identifying these interactions. The binding mode is determined by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In docking simulations of related 3-aminobenzoic acid Schiff bases with bacterial enzymes, hydrogen bonding has been identified as a critical component of the binding mode. The carboxyl group (-COOH) of the benzoic acid moiety is a potent hydrogen bond donor and acceptor. For example, it can form hydrogen bonds with the backbone or side-chain residues of the enzyme's active site, such as aspartate or glycine. The imine group (-CH=N-) of the Schiff base can also participate in these interactions, further stabilizing the complex.

Specifically, interactions have been noted with residues like HIS50 and ASP178 in the active site of S. aureus tyrosyl-tRNA synthetase, where the ligand forms hydrogen bonds that anchor it within the binding pocket.

Cellular Uptake Mechanisms (where molecular details are established)

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its bioactivity. As of the latest research, specific studies detailing the cellular uptake mechanisms of Benzoic acid, 3-[(phenylmethylene)amino]- are not available. Generally, the uptake of small molecules can occur through passive diffusion, facilitated diffusion, or active transport. The physicochemical properties of this compound, such as its moderate lipophilicity and the presence of an ionizable carboxylic acid group, suggest that its uptake would be pH-dependent and likely occur via passive diffusion across the lipid bilayer of the cell membrane. However, without specific experimental data, this remains a theoretical assessment. Further research is required to elucidate the precise mechanisms governing its entry into cells.

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation Benzoic Acid Schiff Bases with Enhanced Functionality

The rational design of new Schiff base molecules derived from benzoic acid is a key area of future research. This approach moves beyond trial-and-error synthesis to a more predictive and purpose-driven methodology. By systematically modifying the molecular structure of Benzoic acid, 3-[(phenylmethylene)amino]-, scientists aim to fine-tune its electronic and steric properties. researchgate.net This allows for the enhancement of specific functionalities, such as biological activity or catalytic efficiency. researchgate.netscirp.org

A primary goal is to establish clear structure-activity relationships (SAR). For instance, introducing different substituent groups on the phenyl rings can significantly alter the compound's properties. The table below illustrates how variations in the aldehyde precursor used to synthesize benzoic acid Schiff bases can influence their potential applications.

Aldehyde PrecursorResulting Schiff Base DerivativePotential Enhanced Functionality
Salicylaldehyde2-hydroxy derivativeEnhanced antimicrobial and anticancer activity. researchgate.net
p-dimethylamino benzaldehyde4-(dimethylamino) derivativePotential for use in dye-sensitized solar cells. tandfonline.com
p-nitro benzaldehyde4-nitro derivativePotential as a corrosion inhibitor. rsc.org

Computational modeling and bioinformatics are becoming indispensable tools in this design process. nih.gov These methods allow for the prediction of how structural changes will affect the molecule's behavior, saving time and resources in the laboratory. nih.gov

Integration with Advanced Materials for Hybrid System Development

A significant frontier for Benzoic acid, 3-[(phenylmethylene)amino]- lies in its integration with advanced materials to create novel hybrid systems. These composite materials can exhibit synergistic properties that are not present in the individual components. mdpi.com For example, incorporating this Schiff base into metal-organic frameworks (MOFs) can lead to new catalytic materials with high stability and selectivity. wikipedia.org

The development of hybrid materials also extends to nanotechnology. Schiff base-functionalized nanoparticles are being explored for a range of applications, from drug delivery systems to sensors. mdpi.com The Schiff base can act as a "privileged ligand," capable of binding to a wide variety of metal ions and stabilizing them in different oxidation states. mdpi.com This property is particularly useful for creating catalysts and photoactive materials. mdpi.com

Advanced MaterialHybrid SystemPotential Application
Metal-Organic Frameworks (MOFs)Schiff base-MOF compositeCatalysis, gas storage
Nanoparticles (e.g., TiO2, Ag)Schiff base-coated nanoparticlesPhotocatalysis, antimicrobial coatings. mdpi.com
PolymersSchiff base-containing polymersSelf-healing materials, conductive polymers. mdpi.commdpi.com

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction mechanisms of Schiff base formation is crucial for optimizing synthesis and controlling product purity. Future research will increasingly rely on advanced spectroscopic techniques for real-time monitoring of these reactions. researchgate.net Techniques such as in-situ Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the kinetics and intermediates of the condensation reaction between 3-aminobenzoic acid and benzaldehyde. researchgate.netacs.org

The general mechanism for the acid-catalyzed formation of a Schiff base involves the protonation of the aldehyde, nucleophilic attack by the amine, and subsequent dehydration. youtube.com Real-time monitoring can help to elucidate the finer details of this process for specific reactants like Benzoic acid, 3-[(phenylmethylene)amino]-. acs.org This knowledge is essential for developing more efficient and selective synthetic routes. uokerbala.edu.iq

Spectroscopic TechniqueInformation Gained
In-situ FT-IRMonitoring the disappearance of C=O (aldehyde) and N-H (amine) bands and the appearance of the C=N (imine) band. nih.gov
Real-time NMRIdentifying and quantifying reactants, intermediates (e.g., hemiaminal), and products over time. acs.org
UV-Visible SpectroscopyTracking changes in electronic transitions, which can be correlated with the extent of conjugation in the forming Schiff base. researchgate.net

Interdisciplinary Approaches in Chemical Biology and Materials Engineering

The versatility of Benzoic acid, 3-[(phenylmethylene)amino]- and its derivatives makes them ideal candidates for interdisciplinary research, particularly at the intersection of chemical biology and materials engineering. In chemical biology, these Schiff bases are being investigated for a wide range of biological activities, including as antimicrobial, antifungal, and anticancer agents. scirp.orgyoutube.comresearchgate.net The imine group is a key pharmacophore that can be tailored to target specific biological molecules. nih.gov

In materials engineering, the focus is on harnessing the unique properties of these compounds to create functional materials. For example, their ability to form stable complexes with metals is being exploited to develop new corrosion inhibitors and dyes. mdpi.comscirp.org Furthermore, the reversible nature of the imine bond is being utilized in the design of self-healing polymers and hydrogels. mdpi.com

Research AreaSpecific Application of Benzoic Acid Schiff Bases
Chemical BiologyDevelopment of novel therapeutic agents (e.g., enzyme inhibitors). wikipedia.org
Materials EngineeringCreation of smart materials (e.g., sensors, self-healing coatings). mdpi.commdpi.com
Bioinorganic ChemistrySynthesis of metal complexes with specific catalytic or biological functions. nih.gov

Exploration of Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly moving towards more sustainable and environmentally friendly practices. mdpi.com The synthesis of Benzoic acid, 3-[(phenylmethylene)amino]- is no exception, with a growing emphasis on green chemistry principles. researchgate.net This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netuokerbala.edu.iq

Several green methods for Schiff base synthesis have been developed, including microwave-assisted synthesis, ultrasound irradiation, and solvent-free grinding techniques. tandfonline.compramanaresearch.orgsphinxsai.com These methods often lead to higher yields, shorter reaction times, and easier product purification compared to conventional methods. sphinxsai.com The use of natural acids, such as citric acid from lemon juice, as catalysts is another promising green alternative. pramanaresearch.org

Green Synthesis MethodAdvantages
Microwave IrradiationRapid heating, shorter reaction times, often higher yields. sphinxsai.com
Solvent-Free GrindingReduces or eliminates the need for harmful organic solvents, simple procedure. pramanaresearch.org
Use of Natural Acid CatalystsRenewable and biodegradable catalyst, milder reaction conditions. pramanaresearch.org

The sustainable production of the precursors, such as benzoic acid derivatives from lignin, is also an area of active research. rsc.org

Q & A

Q. What synthetic routes are recommended for preparing 3-[(phenylmethylene)amino]benzoic acid, and what intermediates are involved?

  • Methodological Answer : A two-step approach is often employed:

Amination : React 3-aminobenzoic acid with benzaldehyde under Schiff base formation conditions (e.g., refluxing in ethanol with catalytic acid). This forms the phenylmethyleneamino intermediate .

Purification : Crystallize the product using mixed solvents (e.g., ethanol/water) to isolate the final compound. Intermediate characterization via TLC and FT-IR is critical to confirm imine bond formation .
Note: For regioselective amination, steric and electronic effects of substituents on the benzoic acid core must be considered .

Q. Which spectroscopic techniques are most effective for characterizing 3-[(phenylmethylene)amino]benzoic acid?

  • Methodological Answer :
  • FT-IR : Confirm the presence of the imine (C=N) stretch (~1640–1620 cm⁻¹) and carboxylic acid (O-H) broad peak (~2500–3000 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for the imine proton signal at δ 8.3–8.5 ppm and aromatic protons in the range δ 7.0–8.0 ppm.
  • ¹³C NMR : The carbonyl carbon (COOH) appears at ~170 ppm, while the imine carbon (C=N) resonates at ~160 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335).
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • NMR Conflicts : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks. For overlapping signals, apply 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Crystallographic Ambiguities : Refine structures using SHELXL (via Olex2 or WinGX) with high-resolution data (R int < 0.05). Hydrogen-bonding networks can be validated using Mercury software to ensure geometric accuracy .

Q. What strategies optimize regioselectivity during amino group functionalization in benzoic acid derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the meta position to steer electrophilic substitution to the para position .
  • Catalytic Systems : Use Pd/Cu catalysts for Buchwald-Hartwig amination to achieve selective coupling with aryl halides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving reaction yields .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and what analytical methods are used?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for carboxylic acid dimers). Use PLATON to calculate interaction distances and angles .
  • Thermal Stability : Correlate hydrogen-bond strength (via DSC/TGA) with melting points. Stronger networks (e.g., R₂²(8) dimers) increase thermal stability .
  • DFT Calculations : Simulate lattice energies (e.g., using Gaussian 16) to predict packing efficiency and polymorph stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.